molecular formula C7H11IO B6273905 1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane CAS No. 946402-76-2

1-(iodomethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No.: B6273905
CAS No.: 946402-76-2
M. Wt: 238.1
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Description

1-(Iodomethyl)-7-oxabicyclo[221]heptane is a chemical compound characterized by its unique structure, which includes an iodomethyl group attached to a seven-membered oxabicyclo[221]heptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane can be synthesized through several methods, including the iodomethylation of 7-oxabicyclo[2.2.1]heptane. The reaction typically involves the use of iodomethane (CH3I) in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

  • Oxidation: The iodomethyl group can be oxidized to form iodomethyl ketones or carboxylic acids.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a hydroxymethyl group.

  • Substitution: The iodomethyl group can be substituted with other functional groups, such as amines, alcohols, or halides.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide (H2O2) or chromic acid (H2CrO4).

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions often involve nucleophiles such as ammonia (NH3) or sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Iodomethyl ketones, iodomethyl carboxylic acids.

  • Reduction: Hydroxymethyl derivatives.

  • Substitution: Amines, alcohols, halides.

Scientific Research Applications

1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane has several scientific research applications, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Iodomethyl)-7-oxabicyclo[2.2.2]heptane exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the iodomethyl group is typically oxidized to form a carbonyl group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.

Comparison with Similar Compounds

1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

  • Iodomethane (CH3I): Similar in having an iodomethyl group but lacking the bicyclic structure.

  • 7-oxabicyclo[2.2.1]heptane: The parent compound without the iodomethyl group.

  • Other iodinated bicyclic compounds: Similar compounds with different substituents or ring structures.

Uniqueness: this compound is unique due to its combination of the iodomethyl group and the bicyclic oxabicyclo[2.2.1]heptane structure, which provides distinct chemical properties and reactivity compared to other compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug development, and industrial applications. Further research and development may uncover additional uses and benefits of this compound.

Properties

CAS No.

946402-76-2

Molecular Formula

C7H11IO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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